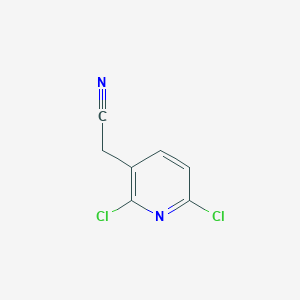

2-(2,6-Dichloropyridin-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichloropyridin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-6-2-1-5(3-4-10)7(9)11-6/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHUEZNKFDLZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CC#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292632 | |

| Record name | 2,6-Dichloro-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58596-63-7 | |

| Record name | 2,6-Dichloro-3-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58596-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,6 Dichloropyridin 3 Yl Acetonitrile

Classical Approaches to the Pyridine (B92270) Acetonitrile (B52724) Framework

Classical syntheses typically rely on robust, well-established reactions, often involving multiple discrete steps of functional group introduction and manipulation on a pre-existing pyridine scaffold.

Strategies Involving Pyridine Ring Functionalization

The foundational step in these sequences is the creation of the 2,6-dichloropyridine (B45657) nucleus. This is commonly achieved through high-temperature chlorination reactions.

Direct Chlorination of Pyridine : While possible, the direct chlorination of pyridine under gas-phase or photolytic conditions can be aggressive and lead to a mixture of chlorinated products. google.com Controlling the reaction to favor 2,6-dichloropyridine can be challenging.

Chlorination of 2-Chloropyridine (B119429) : A more controlled approach involves the liquid-phase chlorination of 2-chloropyridine at elevated temperatures (160-200 °C). google.comgoogle.com This method can produce 2,6-dichloropyridine in high yield and purity without the need for a catalyst. google.com

Once the 2,6-dichloropyridine core is obtained, the next critical step is to introduce a functional group at the 3-position that can serve as a handle for elaboration into the acetonitrile moiety.

Nitration : 2,6-Dichloropyridine can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 2,6-dichloro-3-nitropyridine. researchgate.net The nitro group can subsequently be reduced to an amine, diazotized, and converted to other functional groups, though this is a lengthy process.

Direct Carboxylation/Formylation : While direct C-H functionalization is challenging, routes leading to precursors like 2,6-dichloropyridine-3-carboxylic acid sigmaaldrich.com or the corresponding alcohol, (2,6-dichloropyridin-3-yl)methanol (B151011) chemscene.com, establish a key C-C bond at the desired position. These intermediates are pivotal for introducing the acetonitrile group.

Introduction of the Acetonitrile Moiety via Halogenated Precursors

A highly reliable and standard method for introducing a cyanomethyl group (-CH₂CN) involves a two-step sequence starting from a methyl alcohol derivative. The most logical precursor for the title compound is (2,6-dichloropyridin-3-yl)methanol.

The synthetic sequence is as follows:

Chlorination of the Alcohol : The hydroxyl group of (2,6-dichloropyridin-3-yl)methanol is converted into a more reactive leaving group, typically a chloride, to form 3-(chloromethyl)-2,6-dichloropyridine. This transformation is commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Nucleophilic Substitution with Cyanide : The resulting benzylic-type halide, 3-(chloromethyl)-2,6-dichloropyridine, readily undergoes nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable polar aprotic solvent like DMSO or DMF to yield the final product, 2-(2,6-dichloropyridin-3-yl)acetonitrile.

This two-step conversion of an alcohol to a one-carbon elongated nitrile is a cornerstone of classical organic synthesis.

Multi-Step Synthetic Sequences and Intermediate Derivatization

Combining the above strategies, a complete, classical multi-step synthesis for this compound can be proposed. The pathway begins with a suitable 3-substituted pyridine, which is then chlorinated and subsequently elaborated to the target molecule. A highly plausible route starts from 2,6-dichloropyridine itself, which is then functionalized.

Below is a table outlining a potential multi-step sequence starting from the readily available 2,6-dichloropyridine-3-carboxylic acid.

Table 1: Proposed Classical Multi-Step Synthesis

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 2,6-Dichloropyridine-3-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. LiAlH₄ or NaBH₄ | (2,6-Dichloropyridin-3-yl)methanol | Reduction of the carboxylic acid to the primary alcohol. |

| 2 | (2,6-Dichloropyridin-3-yl)methanol | SOCl₂ in an inert solvent (e.g., CH₂Cl₂) | 3-(Chloromethyl)-2,6-dichloropyridine | Conversion of the alcohol to a reactive alkyl halide. |

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes efficiency, safety, and sustainability. This has led to the development of advanced catalytic methods and the application of green chemistry principles to traditional syntheses.

Catalytic Synthetic Routes for Enhanced Efficiency

Catalytic methods offer milder reaction conditions, lower waste, and higher selectivity compared to stoichiometric classical approaches. For the synthesis of this compound, catalytic cyanation is a prominent advanced strategy.

This approach would likely involve a 3-halo-2,6-dichloropyridine (e.g., 3-bromo-2,6-dichloropyridine) as the key intermediate. The bromine atom can be selectively introduced onto the 2,6-dichloropyridine ring through electrophilic bromination. The subsequent step is a palladium-catalyzed cross-coupling reaction.

Palladium-Catalyzed Cyanation : This is a powerful method for forming aryl nitriles from aryl halides. nih.gov Various cyanide sources can be used, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being common choices due to their lower toxicity compared to simple alkali metal cyanides. nih.govrsc.org The reaction is catalyzed by a palladium(0) species, often generated in situ from a precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., dppf). researchgate.net

Another catalytic approach could involve the direct conversion of an aldehyde. If 2,6-dichloropyridine-3-carbaldehyde (B1313855) is prepared, it can be converted to the nitrile in a one-pot reaction using a copper catalyst and hydroxylamine (B1172632) in acetonitrile. researchgate.net

Table 2: Potential Catalytic Routes

| Route | Precursor | Reagents and Catalyst | Product | Key Advantage |

|---|---|---|---|---|

| A | 3-Bromo-2,6-dichloropyridine | Zn(CN)₂, Pd(0) catalyst (e.g., Pd₂(dba)₃/dppf) | 2,6-Dichloro-3-cyanopyridine* | High functional group tolerance; avoids handling of HCN. |

*Note: These catalytic routes typically yield the cyanopyridine, 2,6-dichloro-3-cyanopyridine. A subsequent step would be required to introduce the methylene (B1212753) (-CH₂-) group, for example, via reaction of the corresponding organometallic derivative with a formaldehyde (B43269) equivalent, followed by conversion to the target acetonitrile. A more direct catalytic cyanomethylation is conceptually possible but less documented for this specific substrate.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These can be applied to the synthesis of the target compound in several ways.

Use of Less Hazardous Reagents : The shift from highly toxic cyanide sources like NaCN/KCN to the more stable and less toxic potassium ferrocyanide (K₄[Fe(CN)₆]) in catalytic cyanations is a significant green advancement. nih.govrsc.org K₄[Fe(CN)₆] is a solid that releases cyanide ions slowly into the reaction, minimizing the risk of catalyst poisoning and exposure to toxic HCN gas. researchgate.net

Catalysis over Stoichiometric Reagents : Employing catalytic amounts of palladium or copper researchgate.net instead of stoichiometric reagents (common in many classical syntheses) reduces metal waste and often allows for milder reaction conditions, saving energy.

Alternative Solvents and Energy Sources : Research into pyridine synthesis often explores the use of greener solvents, such as water or ionic liquids, and alternative energy sources like microwave irradiation to shorten reaction times and reduce energy consumption. researchgate.net While specific examples for the title compound are scarce, these general principles are applicable. For instance, some palladium-catalyzed cyanations have been developed to work in aqueous solvent mixtures. nih.gov

By integrating these advanced and sustainable protocols, the synthesis of this compound can be made more efficient, safer, and more environmentally benign than through purely classical methods.

Flow Chemistry Applications in Process Intensification

The transition from batch to continuous flow processing represents a significant step in process intensification, offering enhanced safety, improved heat and mass transfer, and greater consistency in product quality. While specific studies on the flow synthesis of this compound are not extensively documented in peer-reviewed literature, the principles of flow chemistry are highly applicable to its production.

The synthesis of the dichloropyridine core, a key precursor, often involves high-temperature chlorination reactions. For instance, the synthesis of 2,6-dichloropyridine from 2-chloropyridine and chlorine can be conducted at temperatures ranging from 160-190°C. google.comgoogle.com Such exothermic and potentially hazardous reactions are prime candidates for flow chemistry. A continuous flow setup, typically involving a heated packed-bed or microreactor, would offer superior temperature control, minimizing the risk of thermal runaways and the formation of over-chlorinated byproducts like 2,3,6-trichloropyridine (B1294687) and 2,3,5,6-tetrachloropyridine. google.com This precise control allows for operation at higher temperatures and pressures in a safer manner, potentially increasing reaction rates and throughput.

For the subsequent cyanomethylation step to form this compound, a flow process would enable the rapid mixing of reagents and precise control of residence time. This is particularly advantageous for reactions that are fast or involve unstable intermediates. The improved mass transfer characteristics of flow reactors can lead to higher yields and selectivities compared to traditional batch processes.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact. The following sections detail key aspects of this optimization for the synthesis of this compound, drawing parallels from related pyridine syntheses.

Solvent Effects, Reagent Stoichiometry, and Temperature Profiles

The choice of solvent, the molar ratios of reactants, and the temperature are interdependent parameters that significantly influence the outcome of the synthesis.

Solvent Effects: The polarity and boiling point of the solvent can affect reactant solubility, reaction rate, and the position of chemical equilibria. In the synthesis of related dichloropyridine derivatives, such as 2,6-dichloropyridine-3,5-dicarbonitrile (B170279), solvents like acetonitrile are used. nih.gov Acetonitrile is a polar aprotic solvent that can facilitate nucleophilic substitution reactions. mdpi.com For the cyanomethylation of a dichloropyridine precursor, a solvent that can dissolve both the organic substrate and the cyanide source (e.g., sodium or potassium cyanide) would be essential. Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are other common solvents for such reactions due to their high polarity and ability to solvate cations, thereby increasing the nucleophilicity of the cyanide anion.

Reagent Stoichiometry: The molar ratio of the cyanide source to the dichloropyridine substrate is a critical factor. An excess of the cyanide reagent is often used to drive the reaction to completion. However, using a large excess can lead to increased costs and more complex downstream processing to remove unreacted cyanide. In a related synthesis of 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile, a slight excess (1.2 equivalents) of the ethynyl (B1212043) derivative was employed in a Sonogashira coupling reaction. beilstein-journals.org A similar, carefully optimized stoichiometry would be necessary for the cyanomethylation to ensure high conversion without excessive waste.

Temperature Profiles: Temperature control is vital for both reaction rate and selectivity. The synthesis of 2,6-dichloropyridine itself is performed at high temperatures (160-190°C) to facilitate the chlorination of the pyridine ring. google.com The subsequent cyanomethylation step would likely proceed at a lower temperature. For example, the synthesis of 2,6-dichloropyridine-3,5-dicarbonitrile from 2-amino-6-chloropyridine-3,5-dicarbonitrile (B1296360) is conducted at a more moderate 65°C. nih.gov An optimized temperature profile would involve heating the reaction to a point that ensures a reasonable reaction rate without promoting the degradation of reactants or products, or the formation of impurities.

A hypothetical optimization study for the cyanomethylation step might yield data similar to that presented in the interactive table below.

| Entry | Solvent | Cyanide Source (Equivalents) | Temperature (°C) | Yield (%) |

| 1 | Acetonitrile | 1.1 | 60 | 75 |

| 2 | DMSO | 1.1 | 60 | 85 |

| 3 | DMF | 1.1 | 60 | 82 |

| 4 | DMSO | 1.5 | 60 | 90 |

| 5 | DMSO | 1.1 | 80 | 88 |

| 6 | DMSO | 1.5 | 80 | 92 |

Kinetic Studies and Reaction Monitoring Techniques

Understanding the reaction kinetics is fundamental to achieving efficient and controlled synthesis. Kinetic studies provide insights into the reaction mechanism and the influence of various parameters on the reaction rate.

Kinetic Studies: A kinetic study for the formation of this compound would involve systematically varying the concentration of reactants and the temperature, while monitoring the rate of product formation or reactant consumption over time. This data allows for the determination of the reaction order with respect to each reactant and the activation energy, which are essential for reactor design and process scale-up. For instance, if the reaction is found to be first-order in both the dichloropyridine substrate and the cyanide nucleophile, the rate law would be expressed as: Rate = k[Dichloropyridine][CN⁻]. The rate constant, k, could then be determined at different temperatures to calculate the activation energy using the Arrhenius equation.

Reaction Monitoring Techniques: Real-time monitoring of the reaction progress is crucial for determining the optimal reaction endpoint and for ensuring process safety and consistency. Several in-situ analytical techniques can be employed:

High-Performance Liquid Chromatography (HPLC): Aliquots can be periodically taken from the reaction mixture, quenched, and analyzed by HPLC to determine the concentration of the starting material, product, and any impurities.

Gas Chromatography (GC): For volatile compounds, GC is an effective monitoring tool. In the synthesis of 2,3,5,6-tetrachloropyridine, GC was used to track the disappearance of the 2,3,6-trichloropyridine intermediate. google.com

Spectroscopic Methods: Techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be used for in-situ monitoring. For example, the disappearance of a specific vibrational band corresponding to a reactant or the appearance of a band for the nitrile group (C≡N) in the product could be tracked in real-time.

The data gathered from these monitoring techniques is invaluable for developing a robust and optimized synthetic process for this compound.

Reactivity and Chemical Transformations of 2 2,6 Dichloropyridin 3 Yl Acetonitrile

Nucleophilic Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile into various other functional groups and for its participation in the construction of heterocyclic systems.

Transformations to Amides, Esters, and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. This process can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which strongly activates the carbon atom toward nucleophilic attack by water. The resulting intermediate, after a series of proton transfers, forms an amide. With continued heating in the presence of acid, this amide is further hydrolyzed to the corresponding carboxylic acid, 2-(2,6-dichloropyridin-3-yl)acetic acid, and an ammonium (B1175870) salt.

Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. This process initially forms an amide intermediate. If the reaction conditions are mild, the amide can sometimes be isolated. However, under more forcing conditions (e.g., higher temperatures or prolonged reaction times), the amide undergoes subsequent hydrolysis to yield the carboxylate salt. Acidification of the reaction mixture is then necessary to protonate the carboxylate and isolate the free carboxylic acid, 2-(2,6-dichloropyridin-3-yl)acetic acid. A known synthetic route for the closely related 2,6-dichlorophenylacetic acid involves the hydrolysis of 2,6-dichlorophenylacetonitrile (B146609) as a key step.

The conversion to esters can be achieved by reacting the nitrile with an alcohol in the presence of a strong acid catalyst (the Pinner reaction). This reaction proceeds via an imidate intermediate, which is then hydrolyzed to the ester.

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

The nitrile and the adjacent methylene (B1212753) group of 2-(2,6-dichloropyridin-3-yl)acetonitrile provide a synthetically useful two-carbon building block for the construction of various nitrogen-containing heterocycles. These reactions often involve condensation with a binucleophilic reagent.

A prominent example is the synthesis of pyrazoles. The Knorr pyrazole (B372694) synthesis and related methods involve the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. In the context of this compound, the nitrile group can be transformed first into a β-ketonitrile by acylation at the methylene position. This intermediate can then be reacted with hydrazine or a substituted hydrazine. The initial condensation occurs between the hydrazine and the ketone carbonyl group, followed by intramolecular cyclization via nucleophilic attack of the other hydrazine nitrogen onto the nitrile carbon, ultimately yielding a highly substituted pyrazole ring after dehydration.

Addition Reactions Across the Nitrile Triple Bond

The nitrile group can undergo addition reactions with organometallic reagents, such as Grignard reagents or organolithium compounds. The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile. The initial product is an imine salt, which upon acidic workup, is hydrolyzed to a ketone. This provides a direct route to introduce a new carbon-carbon bond and transform the nitrile into a carbonyl functional group.

Reactivity at the Methylene (CH2) Position

The protons on the methylene carbon of this compound are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the dichloropyridine ring. This acidity is the basis for a range of important carbon-carbon bond-forming reactions.

Deprotonation and Formation of Carbanions

The active methylene protons can be readily removed by a suitable base to generate a resonance-stabilized carbanion. The negative charge is delocalized over the methylene carbon and the nitrogen atom of the nitrile group. Common bases used for this deprotonation include alkali metal alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) and stronger bases like sodium hydride (NaH) or sodamide (NaNH2). The choice of base and solvent is crucial for controlling the subsequent reaction pathway.

Alkylation, Acylation, and Other Electrophilic Substitutions

Once formed, the carbanion is a potent nucleophile and can react with a wide variety of electrophiles.

Alkylation: The reaction of the carbanion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfates results in the formation of a new carbon-carbon bond at the methylene position, yielding a mono- or di-alkylated product. This reaction is a standard method for introducing alkyl chains.

Acylation: The carbanion can be acylated using acyl chlorides or anhydrides. This reaction introduces an acyl group and is a key step in creating β-ketonitrile intermediates, which are precursors for the synthesis of heterocycles like pyrazoles, as mentioned previously.

Condensation Reactions: The active methylene group can participate in Knoevenagel-type condensation reactions with aldehydes and ketones. This reaction, typically catalyzed by a weak base, involves the formation of a new carbon-carbon double bond between the methylene carbon and the carbonyl carbon of the aldehyde or ketone.

Condensation Reactions and Carbon-Carbon Bond Formation

The acetonitrile (B52724) moiety of this compound features an active methylene group, rendered acidic by the adjacent electron-withdrawing cyanide group. This characteristic makes it a prime candidate for base-mediated condensation reactions, which are fundamental for carbon-carbon bond formation and extending the carbon skeleton. cognitoedu.orgyoutube.comchemrevise.org

The deprotonated intermediate, a stabilized carbanion, can act as a potent nucleophile, attacking a variety of electrophilic partners. A classic example is the Knoevenagel condensation, where the active methylene compound reacts with aldehydes or ketones. In the context of this compound, reaction with a carbonyl compound (an aldehyde, R¹=alkyl/aryl, R²=H; or a ketone, R¹,R²=alkyl/aryl) in the presence of a weak base like piperidine (B6355638) or an ammonium acetate (B1210297) catalyst would likely yield an α,β-unsaturated nitrile. This transformation proceeds through an initial aldol-type addition followed by dehydration.

Furthermore, the nitrile group itself is a valuable functional group that can be converted into other moieties. While not a condensation reaction, its hydrolysis under acidic or basic conditions can yield the corresponding carboxylic acid, 2-(2,6-dichloropyridin-3-yl)acetic acid, and its reduction, typically with a reducing agent like LiAlH₄ or through catalytic hydrogenation, can produce the primary amine, 2-(2,6-dichloropyridin-3-yl)ethanamine. chemrevise.orgyoutube.com These transformations highlight the synthetic utility of the nitrile in creating new functionalities. cognitoedu.org

Modifications and Functionalization of the Dichloropyridine Core

The dichloropyridine ring is the site of numerous potential modifications, allowing for the introduction of diverse substituents through modern catalytic and non-catalytic methods.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated pyridines. youtube.com The pyridine nitrogen and the chlorine atoms activate the ring for nucleophilic attack. In 2,6-dichloropyridines, the C2 and C6 positions are electronically deficient and thus susceptible to substitution. The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.orgnih.gov

The reactivity of the two chlorine atoms in 2,6-dichloropyridine (B45657) derivatives can be influenced by other substituents on the ring. For this compound, the cyanomethyl group at the 3-position can modulate the electrophilicity of the C2 and C6 positions. Common nucleophiles used in SNAr reactions on chloropyridines include alkoxides, thiolates, and amines. youtube.com For instance, reacting 2,6-dichloropyridine with sodium methoxide (B1231860) typically yields 2-chloro-6-methoxypyridine. Similar reactivity would be expected for the title compound, allowing for the selective replacement of one or both chlorine atoms depending on the reaction conditions (nucleophile strength, temperature, and stoichiometry).

A study on the nucleophilic aromatic substitution of aryl fluorides with secondary nitrile anions provides a method for creating tertiary benzylic nitriles, which are valuable synthetic intermediates. orgsyn.org While this involves substitution on an aryl ring by a nitrile, the principles of activating groups and nucleophilic attack are central to SNAr chemistry. orgsyn.orgsemanticscholar.org

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca

In this compound, several groups could potentially direct metalation. The pyridine nitrogen itself is a known, albeit moderate, directing group. More significantly, the cyanomethyl group at C3 could direct lithiation to the C4 position. The reaction would involve the formation of a lithiated intermediate at the C4 position, which can then be quenched with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a new substituent with high regioselectivity. However, the presence of two chlorine atoms complicates this, as halogen-lithium exchange is a competing and often faster reaction. Furthermore, the acidity of the methylene protons in the acetonitrile side chain presents another site for deprotonation. Careful selection of the base, solvent, and temperature is crucial to control the selectivity of the metalation event. harvard.edu

Suzuki, Sonogashira, and Other Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atoms on the pyridine ring serve as excellent handles for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the dichloropyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. researchgate.net Studies on the regioselective Suzuki coupling of 2,6-dichloronicotinamide, a structurally similar compound, have shown that chelation of the palladium catalyst to the amide group can direct the coupling to the C2 position. acs.org For this compound, selective mono-coupling at either the C2 or C6 position could potentially be achieved by careful selection of the palladium catalyst, ligands, and reaction conditions. nih.govmdpi.com Subsequent coupling at the remaining chlorine atom can lead to disubstituted products.

Sonogashira Coupling: This reaction involves the coupling of the dichloropyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylpyridine. wikipedia.orgorganic-chemistry.org Research on 3,5-dibromo-2,6-dichloropyridine (B8238365) has demonstrated the feasibility of chemoselective Sonogashira couplings, allowing for the synthesis of various alkynylated pyridines. rsc.orgrsc.org This methodology is directly applicable to this compound, enabling the introduction of alkyne functionalities which are valuable for further transformations in materials and medicinal chemistry. beilstein-journals.org

Table 1: Representative Cross-Coupling Reactions on Dichloropyridine Scaffolds Note: These examples are based on analogous substrates to illustrate potential reactivity.

| Coupling Reaction | Substrate | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,6-Dichloronicotinamide | Aryl boronic acid | PXPd2, K₂CO₃, Methanol | 2-Aryl-6-chloronicotinamide | acs.org |

| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, various solvents | 2-Chloro-4-phenylpyrimidine | mdpi.com |

| Sonogashira | 3,5-Dibromo-2,6-dichloropyridine | Substituted acetylene | Pd(PPh₃)₄, CuI, Et₃N, THF | 2,6-Dichloro-3,5-dialkynylpyridine | rsc.org |

| Sonogashira | 2,6-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, DMF/DIPEA | Ethynylphenyl-substituted pyridine derivative | beilstein-journals.org |

Rearrangement Reactions and Unusual Chemical Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wikipedia.org While no specific, named rearrangement reactions involving this compound are prominently documented, its structure suggests potential for unusual transformations under certain conditions.

For example, the Beckmann rearrangement converts an oxime into an amide. libretexts.orgbyjus.comyoutube.com If the nitrile group of the title compound were to be converted to a ketone (e.g., via reaction with a Grignard reagent followed by hydrolysis), subsequent formation of an oxime and treatment with acid could initiate such a rearrangement.

Another possibility involves the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles to form an enamino-nitrile, which can be hydrolyzed to a cyclic ketone. While the title compound is a mono-nitrile, dimerization or reaction with another nitrile-containing molecule under strong basic conditions could potentially lead to complex cyclized or rearranged products.

Finally, reactions involving the pyridine ring itself, such as valence isomerization or ring-opening/ring-closing sequences, are known for certain pyridine derivatives, particularly under photochemical conditions or high temperatures, but would be considered highly specialized and unusual pathways for this specific substrate.

Application of 2 2,6 Dichloropyridin 3 Yl Acetonitrile As a Key Synthetic Building Block

Synthesis of Advanced Heterocyclic Systems

The presence of multiple reactive sites in 2-(2,6-dichloropyridin-3-yl)acetonitrile allows for its elaboration into a variety of fused and unfused heterocyclic structures. The electron-withdrawing nature of the chlorine atoms and the cyano group activates the pyridine (B92270) ring and the adjacent methylene (B1212753) group for various chemical transformations.

Pyrido[x,y]-Fused Heterocycles

The synthesis of pyrido-fused heterocycles, such as furo[2,3-b]pyridines and pyrrolo[2,3-b]pyridines, is of significant interest due to their prevalence in medicinal chemistry and materials science. nih.govclockss.org While direct examples using this compound are not extensively documented in readily available literature, the general synthetic strategies for these systems often involve precursors with similar functionalities. For instance, the synthesis of furo[2,3-b]pyridines can be achieved through the cyclization of appropriately substituted 2-halopyridines. nih.gov A plausible synthetic route could involve the hydrolysis of the nitrile group of this compound to a carboxylic acid or an ester, followed by intramolecular cyclization.

Similarly, the synthesis of pyrrolo[2,3-b]pyridine scaffolds often starts from functionalized pyridine derivatives. researchgate.netnih.gov The reactivity of the acetonitrile (B52724) group in this compound could be harnessed to introduce the necessary functionalities for the construction of the fused pyrrole (B145914) ring.

Table 1: Examples of Pyrido-Fused Heterocyclic Systems and General Synthetic Approaches

| Heterocyclic System | General Synthetic Precursor | Potential Transformation of this compound |

| Furo[2,3-b]pyridine | 2-Halopyridine with an adjacent acetylenic or ketonic side chain | Hydrolysis of the nitrile to an ester, followed by Claisen condensation and cyclization. |

| Pyrrolo[2,3-b]pyridine | 2-Aminopyridine or 2-halopyridine derivatives | Reduction of the nitrile to an amine, followed by condensation with a dicarbonyl compound. |

| Pyrido[3,2-b]pyridine | Functionalized pyridine-2-carboxaldehyde or ketone | Dimerization or condensation reactions involving the active methylene group. |

Imidazole (B134444), Triazole, and Pyrazole (B372694) Derivatives

The active methylene group and the cyano group of this compound are key functionalities for the synthesis of various five-membered heterocycles like imidazoles, triazoles, and pyrazoles.

Imidazole Derivatives: The synthesis of imidazole derivatives often involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) or an amine (Debus synthesis). nih.gov The acetonitrile group of the title compound can be a precursor to an α-aminoketone or a related synthon, which can then be cyclized to form an imidazole ring bearing the dichloropyridyl substituent.

Triazole Derivatives: Both 1,2,3-triazoles and 1,2,4-triazoles are accessible from precursors derived from this compound.

1,2,3-Triazoles: These are commonly synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. beilstein-journals.orgorganic-chemistry.org The acetonitrile group can be converted to an alkyne through various synthetic steps, which can then react with an azide to form the corresponding 1,2,3-triazole.

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved through the reaction of amidines or imidates with hydrazines. organic-chemistry.orgorganic-chemistry.org The nitrile group of this compound can be converted to an imidate, which upon reaction with hydrazine (B178648) would yield the desired 1,2,4-triazole (B32235) derivative.

Pyrazole Derivatives: Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. minia.edu.egmdpi.com The acetonitrile moiety can be elaborated into a 1,3-dicarbonyl equivalent. For example, condensation with an ester followed by cyclization with hydrazine would lead to the formation of a pyrazole ring.

Table 2: Synthetic Pathways to Imidazole, Triazole, and Pyrazole Derivatives

| Heterocycle | Key Intermediate from this compound | General Reaction Type |

| Imidazole | α-Diketone or α-hydroxyketone | Condensation with an aldehyde and ammonia source |

| 1,2,3-Triazole | Terminal alkyne | 1,3-Dipolar cycloaddition with an azide |

| 1,2,4-Triazole | Imidate or amidine | Condensation with hydrazine |

| Pyrazole | 1,3-Diketone or β-ketoester | Condensation with hydrazine |

Construction of Complex Polycyclic Scaffolds

The development of novel polycyclic scaffolds is a significant area of research in medicinal chemistry, as these structures can provide access to new chemical space and potentially novel biological activities. nih.gov The dichloropyridylacetonitrile core can serve as a starting point for the construction of more complex, multi-ring systems. Cascade reactions, where multiple bonds are formed in a single synthetic operation, are an efficient strategy for building molecular complexity.

The reactivity of the chlorine atoms on the pyridine ring allows for their displacement by various nucleophiles, enabling the fusion of additional rings. For example, reaction with a dinucleophile could lead to the formation of a new heterocyclic ring fused to the pyridine core. Furthermore, the acetonitrile group can participate in cycloaddition reactions or be transformed into other functional groups that can drive further annulations.

Precursor in Agrochemical Synthesis Research

The pyridine moiety is a common feature in many commercial agrochemicals. The specific substitution pattern of this compound makes it an attractive precursor for the synthesis of novel insecticide and herbicide candidates.

Design and Synthesis of Insecticide Analogs

Many modern insecticides, such as the neonicotinoids, contain a chloropyridinylmethyl group. nih.govresearchgate.net The 2,6-dichloro-3-pyridyl moiety of the title compound is structurally related to the core of these insecticides. The acetonitrile group can be reduced to an amine, providing a key handle for the introduction of the pharmacophoric elements of neonicotinoid insecticides. The synthesis of novel analogs allows for the exploration of the structure-activity relationship and the development of compounds with improved properties.

Table 3: Potential Insecticide Analogs from this compound

| Insecticide Class | Key Synthetic Transformation | Resulting Moiety |

| Neonicotinoids | Reduction of the nitrile to an amine, followed by reaction with N-nitro- or N-cyano-substituted reagents. | (2,6-Dichloropyridin-3-yl)methylamine |

| Phenylpyrazoles | Conversion of the nitrile to a pyrazole ring system. | 3-(2,6-Dichloropyridin-3-yl)pyrazole |

Development of Herbicide Precursors

Sulfonylurea herbicides are a major class of agrochemicals that act by inhibiting the enzyme acetolactate synthase. researchgate.netnih.govnih.gov These molecules typically consist of a sulfonylurea bridge connecting an aryl or heteroaryl group with a pyrimidine (B1678525) or triazine heterocycle. The this compound can be envisioned as a precursor to the heteroaryl component of novel sulfonylurea herbicides. The nitrile group could be hydrolyzed to a carboxylic acid, which can then be converted to an amino or hydroxyl group required for linking to the sulfonylurea bridge. The development of new herbicide precursors is crucial for managing weed resistance and improving crop safety. nih.gov

Table 4: Potential Herbicide Precursors from this compound

| Herbicide Class | Key Synthetic Transformation | Resulting Intermediate |

| Sulfonylureas | Hydrolysis of the nitrile to a carboxylic acid, followed by Curtius or Hofmann rearrangement. | 5-Amino-2,6-dichloropyridine-3-carboxylic acid derivative |

| Pyridine-based herbicides | Modification of the acetonitrile group and the pyridine ring to introduce herbicidally active functionalities. | Functionalized 2,6-dichloropyridine (B45657) derivatives |

Synthetic Routes to Fungicide Core Structures

The dichloropyridine moiety is a recognized pharmacophore in a number of commercial fungicides. While specific synthetic routes starting directly from this compound to a named commercial fungicide are not extensively detailed in publicly available literature, its structural similarity to key intermediates suggests its potential utility in the synthesis of analogous fungicidal compounds. For instance, the related compound, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, is a crucial intermediate in the synthesis of fluopyram, a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide developed by Bayer. google.com This highlights the importance of the pyridinyl acetonitrile scaffold in accessing this class of agrochemicals.

The synthesis of novel fungicides often involves the construction of a core heterocyclic system, which is then further functionalized. The this compound molecule offers several reactive sites for such elaborations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form various heterocyclic rings. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents, which is a key strategy in the optimization of fungicidal activity.

One can envision a general synthetic strategy where the acetonitrile group of this compound is transformed into a suitable functional group, followed by modification of the dichloropyridine ring to introduce moieties known to enhance fungicidal efficacy. For example, the synthesis of novel diamide (B1670390) compounds with fungicidal activity often involves the coupling of a substituted phenyl group to an amino acid skeleton, which is then linked to a heterocyclic core. nih.gov

Intermediate in Pharmaceutical Research and Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. nih.govbeilstein-journals.org The presence of two chlorine atoms and an acetonitrile group in this compound makes it a valuable intermediate for the synthesis of new chemical entities with potential therapeutic applications.

Synthetic Pathways to Biologically Active Small Molecules

The versatility of this compound as a synthetic intermediate is underscored by its potential to be transformed into a variety of biologically active small molecules. For instance, pyridine acetonitrile derivatives are recognized as important intermediates in the synthesis of kinase inhibitors. google.com Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk The development of small molecule kinase inhibitors is a major focus of modern drug discovery. ed.ac.ukscienceopen.com

A general approach to synthesizing kinase inhibitors from a pyridinyl acetonitrile intermediate could involve the conversion of the nitrile group to a key pharmacophoric element, such as an amide or a more complex heterocyclic system, which can interact with the hinge region of the kinase active site. The dichloropyridine core can then be further functionalized to occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity. The synthesis of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine (B3350098) derivatives as new EGFR-TKIs (Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitors) showcases the importance of the substituted pyridine scaffold in this area. nih.gov

Contribution to Lead Optimization and Structure-Activity Relationship Studies (from a synthetic perspective)

From a synthetic standpoint, this compound is an excellent starting material for generating libraries of related compounds for structure-activity relationship (SAR) studies. The two chlorine atoms on the pyridine ring offer opportunities for differential substitution, allowing for a systematic exploration of the chemical space around the core scaffold. For example, one chlorine atom could be selectively replaced with one nucleophile, followed by the replacement of the second chlorine with a different nucleophile, leading to a diverse set of disubstituted pyridine derivatives.

This synthetic flexibility is crucial for lead optimization, the process of refining a promising hit compound into a drug candidate with improved potency, selectivity, and pharmacokinetic properties. The ability to readily synthesize a variety of analogues from a common intermediate like this compound significantly accelerates the drug discovery process. The development of potent Met kinase inhibitors from pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones demonstrates the value of exploring substitutions on a dichlorinated aromatic ring to enhance biological activity. rsc.org

Synthesis of Chemical Probes and Ligands

Chemical probes are essential tools for studying the function of proteins and other biological targets. These small molecules are designed to interact with a specific target and can be used to validate its role in disease or to identify new therapeutic strategies. The synthesis of such probes often requires a versatile chemical scaffold that can be readily modified to incorporate reporter tags, such as fluorescent dyes or biotin, without compromising its binding affinity for the target.

Given its reactive handles, this compound could serve as a valuable starting point for the synthesis of chemical probes. For instance, one of the chlorine atoms could be replaced with a linker attached to a reporter group, while the rest of the molecule is elaborated to create a potent and selective ligand for a protein of interest. The synthesis of various heterocyclic systems from acetylbenzimidazole highlights the modular nature of constructing complex molecules from functionalized building blocks. nih.gov

Role in Materials Science and Polymer Chemistry

While the primary applications of this compound appear to be in the life sciences, the structural motifs it contains are also of interest in materials science. Pyridine-based materials have found applications in various fields, including organic light-emitting diodes (OLEDs), sensors, and catalysis.

Research into polyaromatic π-systems containing pyridine-3,5-dicarbonitrile (B74902) fragments has shown their potential as electron-transporting organic semiconductors for use in OLEDs. beilstein-journals.org Although this research does not directly involve this compound, it demonstrates the utility of the pyridine dinitrile core in developing functional materials. The presence of chlorine atoms in the target compound could potentially be exploited to tune the electronic properties of such materials or to serve as handles for further polymerization or cross-linking reactions. However, to date, there is no specific research found in the public domain detailing the application of this compound in materials science or polymer chemistry.

Mechanistic Investigations and Computational Studies of 2 2,6 Dichloropyridin 3 Yl Acetonitrile Chemistry

Spectroscopic Elucidation of Reaction Mechanisms

Spectroscopic methods are indispensable for tracking the progress of chemical reactions and identifying transient species. For a molecule like 2-(2,6-Dichloropyridin-3-yl)acetonitrile, these techniques would provide invaluable insights into its reactivity, particularly in nucleophilic substitution reactions where the chlorine atoms are displaced, or in reactions involving the active methylene (B1212753) group of the acetonitrile (B52724) moiety.

Real-time monitoring of reactions involving this compound using in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would allow for the direct observation of reactant consumption, and the formation of intermediates and products.

NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for tracking reactions. For instance, in a hypothetical nucleophilic substitution reaction, the chemical shifts of the pyridine (B92270) ring protons and carbons would be expected to change significantly upon replacement of a chloro substituent. The disappearance of the signals corresponding to the starting material and the concurrent appearance of new signals for the product would enable the determination of reaction kinetics.

Interactive Table: Hypothetical ¹H NMR Chemical Shift Data for a Reaction of this compound

| Compound | H4 (ppm) | H5 (ppm) | CH₂ (ppm) |

| Starting Material | 7.85 | 7.40 | 3.90 |

| Intermediate | 7.70 | 7.25 | 3.85 |

| Product | 7.60 | 7.10 | 3.80 |

Note: The data in this table is hypothetical and for illustrative purposes only.

IR Spectroscopy: In situ IR spectroscopy can monitor the vibrational modes of the molecule. The characteristic stretching frequency of the nitrile group (C≡N) at approximately 2250 cm⁻¹ would be a key indicator to follow. Any reaction that alters the electronic environment of the pyridine ring would likely cause a shift in this frequency. Similarly, changes in the C-Cl stretching vibrations in the fingerprint region would signal the progress of a substitution reaction.

In many reactions of substituted pyridines, the formation of transient intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution, is postulated. stackexchange.comquora.com While often highly reactive and difficult to isolate, low-temperature spectroscopic techniques or trapping experiments could be employed to characterize such species. For this compound, a nucleophilic attack at the 2- or 6-position would lead to a negatively charged intermediate, the stability of which is crucial for the reaction to proceed. stackexchange.comquora.com The isolation of such an intermediate, followed by characterization using X-ray crystallography or multidimensional NMR, would provide definitive proof of the reaction mechanism.

Theoretical Chemistry and Quantum Mechanical Calculations

Computational chemistry offers a powerful lens through which to view the intricate details of reaction mechanisms at the molecular level. For this compound, theoretical studies would complement experimental findings by providing a deeper understanding of its electronic structure, reactivity, and the energetic landscapes of its reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. A DFT analysis of this compound would reveal important information about its molecular orbitals, charge distribution, and electrostatic potential. For example, calculations on the related 2,3-Dichloropyridine have shown the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding its reactivity. researchgate.net

Interactive Table: Calculated Electronic Properties of a Dichloropyridine Analogue

| Property | Value |

| HOMO Energy | -7.47 eV |

| LUMO Energy | -1.72 eV |

| HOMO-LUMO Gap | 5.75 eV |

| Dipole Moment | 4.36 Debye |

Data adapted from a DFT study on 2,3-Dichloropyridine. researchgate.net

The calculated molecular electrostatic potential (MESP) map would highlight the electron-deficient regions of the molecule, which are susceptible to nucleophilic attack. For this compound, the areas around the carbon atoms bearing the chlorine substituents would be expected to be highly electrophilic.

Computational models can predict the most likely sites of reaction and the plausible pathways a reaction might follow. For this compound, the presence of two chlorine atoms and an acidic methylene group presents multiple potential reaction sites. DFT calculations can be used to assess the relative activation energies for different reaction pathways, such as nucleophilic substitution at the 2- or 6-position, or deprotonation of the acetonitrile moiety. Studies on similar systems, like 4-(cyanomethyl)pyridine, have utilized DFT to explore reaction energetics. researchgate.net

A key aspect of computational mechanistic studies is the identification and characterization of transition states. By modeling the transition state structures for various potential reaction steps, their corresponding activation energies can be calculated. This allows for the construction of a detailed reaction energy profile, which maps the energy of the system as it progresses from reactants to products through various intermediates and transition states. This energy profile provides a quantitative understanding of the reaction kinetics and helps to identify the rate-determining step. For nucleophilic substitution on the dichloropyridine ring, transition state modeling would elucidate the geometry of the attacking nucleophile relative to the pyridine ring and the departing chloride ion.

Structure-Reactivity Relationships and Substituent Effects

The chemical behavior of this compound is profoundly influenced by the electronic and steric interplay of its substituents. The pyridine core, inherently electron-deficient, is further modified by the presence of two chlorine atoms and a cyanomethyl group. These substituents dictate the molecule's susceptibility to various chemical transformations, particularly nucleophilic aromatic substitution (SNAr), by modulating the electron density distribution and steric accessibility of the ring carbons.

Influence of Dichloro-Substitution on Reactivity

The presence of two chlorine atoms at the C2 and C6 positions is a critical determinant of the reactivity of the pyridine ring in this compound. Pyridine itself is generally resistant to nucleophilic attack compared to benzene, but the addition of strong electron-withdrawing groups like halogens dramatically alters this characteristic. The electronegativity of the chlorine atoms and the ring nitrogen atom work in concert to decrease the electron density of the aromatic system, making it highly π-deficient. uoanbar.edu.iq This deactivation makes the ring carbons, especially those bearing the chloro-substituents (C2 and C6), highly electrophilic and thus susceptible to attack by nucleophiles.

From a molecular orbital perspective, the reactivity can be understood by examining the Lowest Unoccupied Molecular Orbital (LUMO). For chloro-substituted pyridines, the LUMO or LUMO+1 often has significant lobes centered on the carbon atoms attached to the chlorine atoms. wuxiapptec.com This indicates that these positions are the most favorable sites for accepting electrons from an incoming nucleophile, thereby initiating the SNAr mechanism. The presence of two such activated sites at C2 and C6 makes the molecule a versatile precursor for the synthesis of di-substituted pyridines, although the relative reactivity of these two positions is further governed by the electronic and steric influence of the 3-acetonitrile group.

Steric and Electronic Factors Governing Reaction Outcomes

While the dichloro-substitution activates the molecule for nucleophilic attack, the specific outcome of such reactions is governed by a subtle interplay of steric and electronic factors originating from all substituents. These factors determine the regioselectivity of substitution, i.e., whether a nucleophile will preferentially attack the C2 or C6 position.

Electronic Factors:

Steric Factors:

Steric hindrance plays a crucial role in dictating the regioselectivity of substitution. The C2 position is flanked by the ring nitrogen and the C3-acetonitrile group, whereas the C6 position is sterically less encumbered. Consequently, bulky nucleophiles experience greater steric repulsion when approaching the C2 position compared to the C6 position. This steric hindrance can lead to a selective substitution at the C6 atom. researchgate.net

Research on a range of 3-substituted 2,6-dichloropyridines has shown a statistically significant correlation between the regioselectivity of nucleophilic attack and the Verloop steric parameter B1 of the C3 substituent. researchgate.net This parameter relates to the width of the substituent, and a larger B1 value for the group at C3 enhances the preference for substitution at the more accessible C6 position. researchgate.net

The table below summarizes the observed regioselectivity in the nucleophilic aromatic substitution of various 3-substituted 2,6-dichloropyridines, illustrating the combined influence of electronic and steric effects.

| 3-Substituent | Electronic Effect | Steric Factor (Conceptual) | Preferred Position of Nucleophilic Attack | Ratio (C6:C2) |

| -CN | Electron-withdrawing | Moderate | C6 | 9:1 researchgate.net |

| -CF3 | Electron-withdrawing | Moderate-Large | C6 | 9:1 researchgate.net |

| -COOCH3 | Electron-withdrawing | Moderate | C2 | 1:9 researchgate.net |

| -CONH2 | Electron-withdrawing | Moderate | C2 | 1:9 researchgate.net |

This table is generated based on data for analogous compounds to illustrate the principles governing reactivity. The ratios are for reactions with 1-methylpiperazine in acetonitrile. researchgate.net

In the specific case of this compound, the combination of the electron-withdrawing nature of the cyanomethyl group and the steric hindrance it imposes around the C2 position strongly favors nucleophilic substitution at the C6 position.

Future Research Directions and Emerging Trends in 2 2,6 Dichloropyridin 3 Yl Acetonitrile Chemistry

Exploration of Novel Catalytic Systems for its Transformation

The transformation of 2-(2,6-dichloropyridin-3-yl)acetonitrile is a fertile ground for the application and development of novel catalytic systems. The two chlorine substituents on the pyridine (B92270) ring offer distinct opportunities for selective functionalization through various cross-coupling reactions. Future research is increasingly directed towards the use of advanced palladium, nickel, and copper catalysts to achieve site-selective C-C and C-N bond formations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are primary avenues for modifying the dichloropyridine core. ucla.edunih.gov The development of specialized ligands is crucial for controlling the regioselectivity of these reactions, enabling the selective substitution of either the C2 or C6 chlorine atom. Research efforts are focused on designing ligands that can fine-tune the electronic and steric properties of the palladium catalyst, thereby directing the reaction to a specific position. ucla.edu

Nickel catalysis is emerging as a powerful alternative for C(sp³)–C bond formation, offering pathways to functionalize the acetonitrile (B52724) moiety. ucla.edu Photoredox/nickel dual catalysis, for instance, can enable the coupling of the acetonitrile group with various organic fragments under mild conditions. rsc.org This approach opens up new possibilities for creating complex molecules with diverse functionalities.

Copper-catalyzed reactions also present a promising area of exploration. Copper catalysts are known to be effective in a variety of transformations, including cyanation, amination, and etherification reactions, which could be applied to modify the dichloropyridine ring of this compound.

The following table summarizes potential catalytic transformations for this compound:

| Catalyst System | Reaction Type | Potential Application |

| Palladium/Ligand | Suzuki-Miyaura Coupling | Arylation at C2 or C6 position |

| Palladium/Ligand | Buchwald-Hartwig Amination | Amination at C2 or C6 position |

| Nickel/Photoredox | C(sp³)–H Functionalization | Derivatization of the acetonitrile group |

| Copper | Ullmann Condensation | C-O or C-N bond formation at C2/C6 |

Development of Asymmetric Synthetic Routes

The development of asymmetric synthetic routes originating from this compound is a significant area of future research, with the potential to generate a wide array of chiral molecules for applications in medicinal chemistry and materials science. The prochiral nature of the acetonitrile group provides a key handle for introducing stereocenters.

One major focus is the use of chiral catalysts in reactions involving the acetonitrile moiety. Asymmetric hydrogenation of derivatives of this compound, for example, could be achieved using chiral rhodium or iridium catalysts to produce enantiomerically enriched products. nih.gov The development of ligands that can effectively control the stereochemical outcome of these reactions is a critical aspect of this research.

Furthermore, the synthesis of chiral derivatives can be pursued through asymmetric alkylation or aldol (B89426) reactions at the α-position of the acetonitrile group. The use of chiral phase-transfer catalysts or chiral metal complexes can facilitate the enantioselective addition of various electrophiles, leading to the formation of new stereocenters.

The following table highlights potential asymmetric transformations for derivatives of this compound:

| Asymmetric Reaction | Catalyst Type | Potential Chiral Product |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | Chiral aminopyridines |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts | α-Substituted chiral nitriles |

| Asymmetric Aldol Reaction | Chiral Lewis Acids | Chiral β-hydroxynitriles |

Integration into Automated Synthesis Platforms

The integration of this compound and its derivatives into automated synthesis platforms represents a significant trend towards accelerating drug discovery and materials development. Automated synthesis, particularly utilizing flow chemistry, offers numerous advantages, including enhanced reaction control, improved safety, and the ability to rapidly generate libraries of compounds. nih.gov

Flow chemistry setups can be designed to perform multi-step synthetic sequences involving this compound without the need for isolating intermediates. nih.gov This is particularly advantageous for reactions that are hazardous or require precise control over reaction parameters. For instance, a flow reactor could be employed for a selective cross-coupling reaction at one of the chlorine atoms, followed by a subsequent functionalization of the acetonitrile group in a continuous manner.

The development of chemical recipe files (CRFs) for automated platforms will enable the "on-demand" synthesis of diverse derivatives of this compound. By simply modifying the input reagents and reaction conditions within the automated system, a wide range of analogs can be produced for high-throughput screening and structure-activity relationship (SAR) studies.

Expansion of its Synthetic Utility into Underexplored Chemical Spaces

The unique combination of a dichloropyridine ring and an acetonitrile group makes this compound a valuable building block for accessing novel and underexplored chemical spaces. Future research will likely focus on leveraging this scaffold to construct complex heterocyclic systems and macrocycles.

The nitrile group can serve as a versatile precursor for a variety of functional groups, including amines, carboxylic acids, and various five- and six-membered heterocycles. For example, the nitrile can undergo cyclization reactions with suitable reagents to form pyridone, pyrimidine (B1678525), or imidazole (B134444) rings fused to the pyridine core.

The two chlorine atoms provide handles for intramolecular cyclization reactions, leading to the formation of bicyclic and tricyclic systems. For instance, a nucleophilic group introduced at the acetonitrile moiety could displace one of the chlorine atoms to form a new ring.

Furthermore, this compound can be used as a key component in the synthesis of macrocycles. By linking multiple units of this compound through cross-coupling reactions or other bond-forming strategies, novel macrocyclic architectures with unique host-guest properties can be created.

Application in Supramolecular Chemistry and Self-Assembly (if applicable research exists)

While direct research on the supramolecular chemistry of this compound is limited, the structural features of this molecule suggest significant potential in this area. The pyridine nitrogen and the nitrile group can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions. These non-covalent interactions are the driving forces for self-assembly processes.

A related compound, 2,6-dichloropyridine-3,5-dicarbonitrile (B170279), has been shown to form supramolecular structures through C—H⋯N and C—Cl⋯N interactions. beilstein-journals.org This suggests that this compound could also form well-defined supramolecular assemblies.

Future research could explore the self-assembly of this compound in the solid state and in solution. The design of derivatives with additional functional groups could lead to the formation of more complex supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). The ability of the pyridine and nitrile groups to coordinate with metal ions opens up possibilities for creating novel materials with interesting photophysical or catalytic properties. The formation of supramolecular polymers through the self-assembly of monomers held together by non-covalent interactions is another exciting avenue for exploration. nih.govresearchgate.netresearchgate.nettue.nl

Conclusion

Broader Implications for Organic Chemistry and Chemical Sciences

The potential implications of 2-(2,6-Dichloropyridin-3-yl)acetonitrile for organic chemistry and the broader chemical sciences can be inferred from the known utility of its constituent parts.

As a Synthetic Intermediate: The presence of two reactive chlorine atoms and a versatile acetonitrile (B52724) group suggests that this compound could serve as a valuable three-point handle for molecular elaboration. The differential reactivity of the chlorine atoms could potentially be exploited for selective functionalization, leading to the synthesis of a diverse library of substituted pyridine (B92270) derivatives. These derivatives could find applications in medicinal chemistry, as the pyridine scaffold is a common feature in many biologically active compounds.

In Materials Science: Pyridine-based ligands are extensively used in coordination chemistry and the development of functional materials. While there is no specific research on the use of this compound in this area, related pyridine-dicarbonitrile compounds have been investigated for their potential in creating supramolecular structures and materials with interesting photophysical properties. The electron-withdrawing nature of the chloro and cyano groups could impart unique electronic properties to metal complexes or organic materials incorporating this fragment.

Outlook for Future Research Endeavors

The current void in the scientific literature regarding this compound presents a clear opportunity for future research endeavors.

Synthetic Methodology: A primary focus for future work would be the development and optimization of a robust and high-yielding synthesis of this compound. This would be the crucial first step to enable any further investigation of its properties and applications.

Exploration of Reactivity: A systematic study of the reactivity of this compound is warranted. This would involve exploring nucleophilic substitution reactions at the chlorinated positions, transformations of the acetonitrile group, and potential for metal-catalyzed cross-coupling reactions. Understanding its reactivity profile would unlock its potential as a versatile building block.

Biological Screening: Given the prevalence of the substituted pyridine motif in pharmaceuticals, it would be logical to screen this compound and its derivatives for biological activity. This could uncover potential leads for new therapeutic agents.

Materials Chemistry Exploration: The synthesis of metal complexes and organic polymers incorporating this molecule could lead to the discovery of new materials with novel electronic, optical, or catalytic properties.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(2,6-Dichloropyridin-3-yl)acetonitrile, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For optimization, reaction temperature and stoichiometry should be carefully controlled. Evidence from scaled syntheses suggests that maintaining anhydrous conditions and using catalysts like Pd(II) complexes (e.g., hexafluoridoantimonate dichloromethane hemisolvate) can improve yields . Purity optimization (e.g., 83.61% in small-scale batches) may require iterative recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify nitrile (C≡N) and pyridine ring protons. For example, nitrile carbons resonate near 110–115 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 186.04 g/mol for dichloro derivatives) .

- Single-Crystal X-ray Diffraction : Provides precise bond angles (e.g., C-Cl bonds at ~1.74 Å) and dihedral angles (e.g., pyridine ring distortions of 5–10°) .

Q. What safety protocols are critical during laboratory handling?

- Methodological Answer : Use fume hoods to avoid inhalation of acetonitrile vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers under inert gas (N₂/Ar) to limit moisture absorption and degradation .

Advanced Questions

Q. How can computational methods like DFT predict electronic properties and reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and reaction intermediates. For example, the nitrile group’s electrophilicity can be quantified via Mulliken charges, while pyridine ring aromaticity is assessed using NICS (Nucleus-Independent Chemical Shift) . SMILES/InChI data (e.g.,

N#CC(c1ccc(cc1Cl)Cl)c1ccc(nn1)Cl) enable accurate molecular dynamics simulations in solvents like acetonitrile .

Q. How should researchers resolve discrepancies in crystallographic data (e.g., bond angles/distances)?

- Methodological Answer : Compare experimental X-ray data (e.g., C-Cl bond lengths of 1.72–1.76 Å) with computational models. If discrepancies exceed 0.05 Å, re-evaluate crystal quality (e.g., disorder in residues) or refine data collection parameters (e.g., temperature at 100 K vs. 298 K). Evidence from multiple studies shows that Sb-F bond angles in hexafluoridoantimonate salts vary by ±2° due to ligand packing .

Q. What strategies address contradictions in reported reaction yields or byproduct formation?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to detect intermediates (e.g., enamine formation).

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., dichlorophenyl derivatives).

- Condition Screening : Vary solvents (e.g., acetonitrile vs. toluene) and catalysts (e.g., Mn(III) complexes) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.